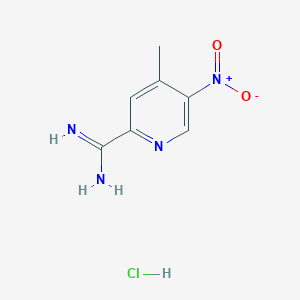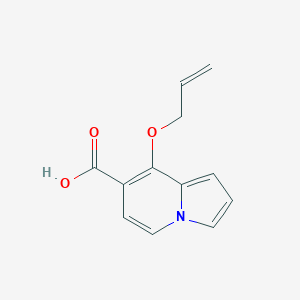![molecular formula C10H9N5O B11892250 [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl- CAS No. 669012-35-5](/img/structure/B11892250.png)
[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is characterized by its unique fused ring structure, which includes a triazole ring fused to a quinazoline ring. The presence of amino and methyl groups further enhances its chemical properties, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the selection of solvents, catalysts, and purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted triazoloquinazolines.
Aplicaciones Científicas De Investigación
3-Amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2-methyl-[1,2,4]triazolo[4,3-b]quinazolin-9(3H)-one
- 3-Amino-2-methyl-[1,2,4]triazolo[4,3-a]quinazolin-9(3H)-one
Uniqueness
Compared to similar compounds, 3-Amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one exhibits unique properties due to its specific ring fusion and substituent positions.
Propiedades
Número CAS |
669012-35-5 |
|---|---|
Fórmula molecular |
C10H9N5O |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
3-amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C10H9N5O/c1-6-13-15-9(16)7-4-2-3-5-8(7)12-10(15)14(6)11/h2-5H,11H2,1H3 |
Clave InChI |
LMLBNMNJCBJIBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=O)C3=CC=CC=C3N=C2N1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)



![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)



![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)



